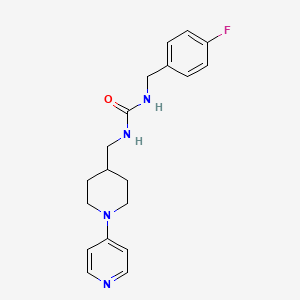
1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used as a research tool to investigate the biochemical and physiological effects of various drugs and compounds on the human body. In
Aplicaciones Científicas De Investigación
Synthesis and SAR of Urotensin-II Receptor Antagonists
Thieno[3,2-b]pyridinyl urea derivatives, including compounds with a p-fluorobenzyl group, have been explored for their potential as urotensin-II receptor antagonists. These compounds have been synthesized and assessed for their activity, revealing that specific substitutions can lead to highly potent UT antagonists. Such research highlights the utility of fluorobenzyl-substituted ureas in developing new therapeutic agents targeting the urotensin-II receptor, which is significant for addressing diseases related to this receptor's function (Lim et al., 2014).
Corrosion Inhibition Studies
Research has also been conducted on the corrosion inhibition properties of piperidine derivatives, including fluorobenzyl compounds, on the corrosion of iron. These studies involve quantum chemical calculations and molecular dynamics simulations to predict and evaluate the efficacy of these compounds as corrosion inhibitors. The findings suggest the potential application of fluorobenzyl-substituted piperidine derivatives in protecting metals from corrosion, which is valuable for industrial applications and materials science (Kaya et al., 2016).
Neuropharmacology and Receptor Antagonism
In the realm of neuropharmacology, fluorobenzyl-substituted ureas have been studied for their role as receptor antagonists. For example, compounds structurally related to 1-(4-Fluorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea have been synthesized and evaluated for their potential to inhibit specific neural receptors, contributing to our understanding of neural pathways and the development of drugs targeting neurological disorders. Such research underscores the importance of fluorobenzyl ureas in the investigation of neural receptor functions and the potential treatment of neurological conditions (Mäding et al., 2006).
Antimicrobial and Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, including compounds with 4-fluorobenzyl groups, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have been evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, demonstrating their potential as new antituberculosis agents. This line of research is crucial for the development of new treatments for tuberculosis, a major global health issue (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-17-3-1-15(2-4-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZVJGTOOKXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({[4-(4-fluorophenyl)piperazinyl]thioxomethyl}amino)benzoate](/img/structure/B2890218.png)
![5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide](/img/structure/B2890219.png)

![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2890223.png)

![2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2890228.png)
![6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890229.png)

![N-[3-(3-Fluoro-4-methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2890231.png)
